1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene is a halogenated aromatic compound with the molecular formula C8H7BrClFO It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethyl group
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the methoxymethyl group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern on the benzene ring. Industrial production methods may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the halogenated benzene ring to less substituted derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the halogen atoms and the methoxymethyl group influence the reactivity and selectivity of the compound. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the halogens make the benzene ring more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, can modulate their activity and lead to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
1-Bromo-3-fluorobenzene: Contains fewer halogen atoms, resulting in different reactivity and applications.
1-Chloro-2-fluoro-4-methoxymethylbenzene: Similar structure but with different halogen substitution, affecting its chemical properties and uses.
The unique combination of halogen atoms and the methoxymethyl group in this compound provides distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H7BrClFO |
---|---|
Molekulargewicht |
253.49 g/mol |
IUPAC-Name |
1-bromo-2-chloro-4-fluoro-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-4-5-7(11)3-2-6(9)8(5)10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
HWOAHTRROKTULK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=CC(=C1Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.